molecular formula C13H11IN2O3 B1362096 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide CAS No. 5330-73-4

1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide

Cat. No. B1362096
CAS RN: 5330-73-4
M. Wt: 370.14 g/mol
InChI Key: ARAMQVNIFMNLOU-UHFFFAOYSA-M
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Description

“1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide” is a chemical compound with the CAS Number: 5330-73-4. It has a molecular weight of 370.15 .


Molecular Structure Analysis

The InChI code for “1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide” is 1S/C13H11N2O3.HI/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Magnetic and Structural Properties

Research by Awaga et al. (1994) explored the magnetic properties and structural correlations in iodide salts of p-N-alkylpyridinium nitronyl nitroxides. Their findings revealed the transition from antiferromagnetic to ferromagnetic behavior depending on the iodide ion's position relative to the pyridinium ring. This research contributes to understanding the magneto-structural relationships in similar compounds (Awaga et al., 1994).

Chemical Synthesis and Rearrangement

Desideri, Manna, and Stein (1988) examined the rearrangement of 2-amino-3-carbethoxy-4-ethylfuro[3,2-b]pyridinium iodide in basic solutions, leading to the formation of 2-oxo-3-cyano-4-ethyl-4H-furo[3,2-b]pyridine. This study highlights the compound's reactivity and potential applications in synthetic chemistry (Desideri, Manna, & Stein, 1988).

Biological and Pharmacological Activities

A study by Bušić et al. (2017) focused on the antibacterial activities of various pyridinium derivatives, including 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide. The research underscores the significance of these compounds in developing antimicrobial and pharmacological agents (Bušić, Pavlović, Roca, Vikić-Topić, & Gašo-Sokač, 2017).

Crystal Structures and Charge Distributions

Tafeenko, Paseshnichenko, and Schenk (1996) conducted X-ray structural investigations and semi-empirical calculations on various salts, including 1-methyl-2-phenyl-imidazo[1,2-a]pyridinium iodide. Their work provided insights into the changes in electron density distribution and cation-anion contacts, relevant to the field of crystallography and material science (Tafeenko, Paseshnichenko, & Schenk, 1996).

Oxidative Cleavage in Medicinal Chemistry

Diaconu and Mangalagiu (2019) reported on the nitration and oxidative cleavage of N–C bonds in azaheterocycles derivatives, including pyridine-imidazole compounds. Their findings have implications in medicinal chemistry, particularly in the development of novel therapeutic agents (Diaconu & Mangalagiu, 2019).

Safety And Hazards

The safety information available indicates that “1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide” has the GHS07 pictogram. The hazard statements include H302, H312, and H332, which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include measures to take in case of exposure .

properties

IUPAC Name

1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2O3.HI/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAMQVNIFMNLOU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377524
Record name 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide

CAS RN

5330-73-4
Record name NSC2516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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